molecular formula C20H24N2O6 B5044105 2-[4-(2,6-Dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene

2-[4-(2,6-Dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene

Cat. No.: B5044105
M. Wt: 388.4 g/mol
InChI Key: ZDAQDQSBYBOGEL-UHFFFAOYSA-N
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Description

2-[4-(2,6-Dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene is an organic compound characterized by its complex structure, which includes multiple nitro groups and dimethyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,6-Dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction (SNAr) of 4-amino-3,5-xylenol with 1-chloro-4-nitrobenzene . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,6-Dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

2-[4-(2,6-Dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions with nitroaromatic compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(2,6-Dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene involves its interaction with molecular targets through its nitro and aromatic groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,6-Dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene is unique due to its specific combination of nitro and dimethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in organic synthesis and materials science.

Properties

IUPAC Name

2-[4-(2,6-dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-13-9-17(21(23)24)10-14(2)19(13)27-7-5-6-8-28-20-15(3)11-18(22(25)26)12-16(20)4/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAQDQSBYBOGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCCOC2=C(C=C(C=C2C)[N+](=O)[O-])C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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